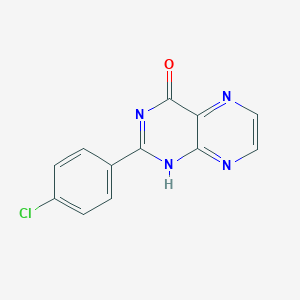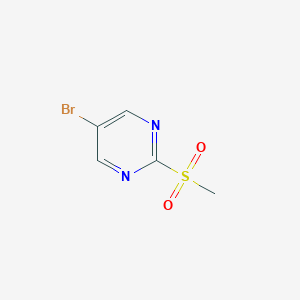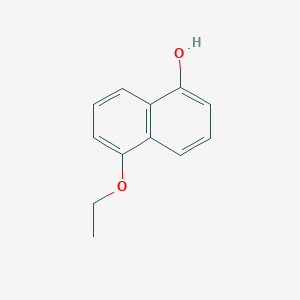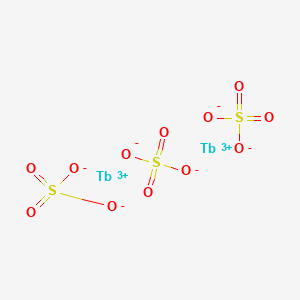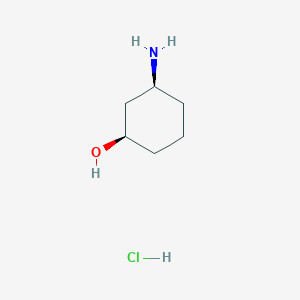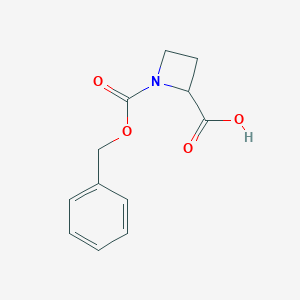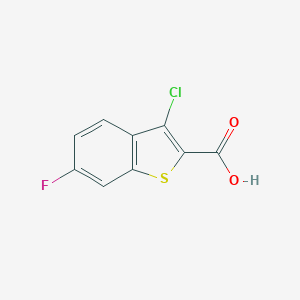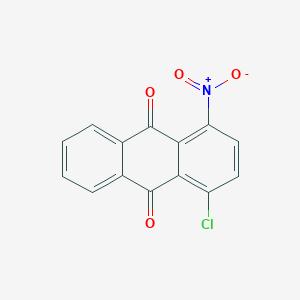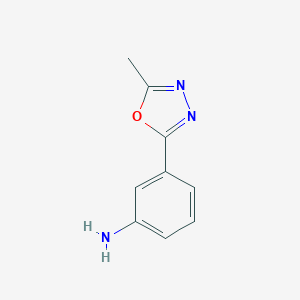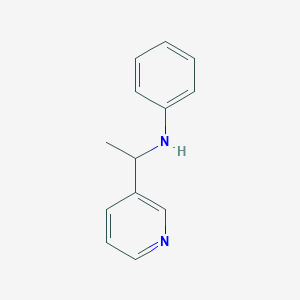
1-甲基-4-氧代环己烷甲酸乙酯
描述
Ethyl 1-methyl-4-oxocyclohexanecarboxylate is a naturally occurring ester with unique properties . It is an ethyl ester resulting from the formal condensation of the carboxy group of 4-oxocyclohexanecarboxylic acid with ethanol . It is functionally related to a 4-oxocyclohexanecarboxylic acid .
Synthesis Analysis
Ethyl 4-oxocyclohexanecarboxylate plays a crucial role in the synthesis of neuropeptide Y antagonist 1 . The convergent synthesis of 1 involves a stereoselective route to trans-spirolactone carboxylic acid intermediate 2a and aminopyrazole 3 .Molecular Structure Analysis
The molecular formula of Ethyl 1-methyl-4-oxocyclohexanecarboxylate is C10H16O3 . The InChI code is 1S/C10H16O3/c1-3-13-9(12)10(2)6-4-8(11)5-7-10/h3-7H2,1-2H3 .Physical And Chemical Properties Analysis
Ethyl 1-methyl-4-oxocyclohexanecarboxylate has a molecular weight of 184.24 g/mol . It is a liquid at room temperature . It has a topological polar surface area of 43.4 Ų .科学研究应用
Application 1: Synthesis of Neuropeptide Y Antagonist 1
- Scientific Field : Medical Research
- Summary of the Application : Ethyl 1-methyl-4-oxocyclohexanecarboxylate plays a crucial role in the synthesis of neuropeptide Y antagonist 1, which is currently being clinically investigated for the treatment of obesity .
- Results or Outcomes : The synthesis process resulted in a 4:1 ratio of trans:cis tert-butyl esters, indicating improved stereocontrol was achieved through ketene chemistry .
Application 2: Preparation of Dopamine Agonists
- Scientific Field : Neuropharmacology
- Summary of the Application : Ethyl 4-oxocyclohexanecarboxylate is used in the preparation of dopamine agonists . Dopamine agonists are a class of drugs that are used to treat symptoms of Parkinson’s disease and other neurological disorders.
- Results or Outcomes : The outcome of this application is the production of dopamine agonists, which are crucial in the treatment of neurological disorders like Parkinson’s disease .
Application 3: Synthesis of Tetracyclic Diterpenes
- Scientific Field : Organic Chemistry
- Summary of the Application : Ethyl 4-oxocyclohexanecarboxylate is employed in the preparation of the skeleton of tetracyclic diterpenes . Diterpenes are a class of chemical compounds composed of four isoprene units and have diverse biological activities.
- Results or Outcomes : The outcome of this application is the production of tetracyclic diterpenes, which are important in various biological activities .
Application 4: Electrical Insulation
- Scientific Field : Electrical Engineering
- Summary of the Application : Ethyl 4-oxocyclohexanecarboxylate has good electrical insulation properties and a low dielectric constant, making it suitable for use in electrical insulation applications .
- Results or Outcomes : The outcome of this application is the production of materials with good electrical insulation properties, which are crucial in various electrical applications .
Application 5: Chemical Resistance
- Scientific Field : Material Science
- Summary of the Application : Ethyl 4-oxocyclohexanecarboxylate has good chemical resistance, being resistant to acids, alkalis, and most organic solvents . This makes it suitable for use in applications where chemical resistance is required.
- Results or Outcomes : The outcome of this application is the production of materials with good chemical resistance, which are important in various industrial applications .
安全和危害
属性
IUPAC Name |
ethyl 1-methyl-4-oxocyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-3-13-9(12)10(2)6-4-8(11)5-7-10/h3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYDKHYAZKCAMAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCC(=O)CC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80619977 | |
| Record name | Ethyl 1-methyl-4-oxocyclohexane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80619977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-methyl-4-oxocyclohexanecarboxylate | |
CAS RN |
147905-77-9 | |
| Record name | Ethyl 1-methyl-4-oxocyclohexane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80619977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 1-methyl-4-oxocyclohexanecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

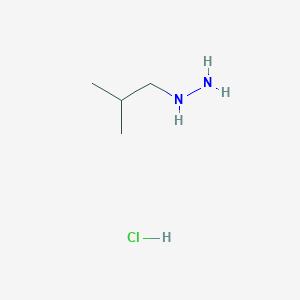
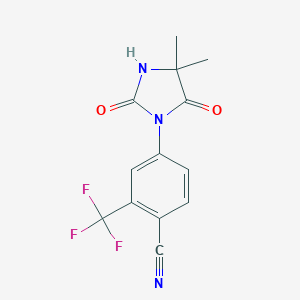
![tert-Butyl 2-[4-(cyanomethyl)phenoxy]acetate](/img/structure/B182149.png)
